

parsaclisib concentration-QTc analysis clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

Cat. No.: S005713

[Get Quote](#)

Parsaclisib Concentration-QTc Analysis Summary

The following table consolidates the key findings from a formal cardiac safety analysis of **parsaclisib** monotherapy, based on data from the **CITADEL-101** phase 1/2 study [1].

Analysis Type	Dose Groups	Key Metric	Result (LSM or Predicted Δ QTcF, 90% CI)	Interpretation
Central Tendency (by dose)	5, 10, 15, 20, 30, and 45 mg once daily [1]	Δ QTcF (Change from baseline in QTcF) [1]	Ranged from -6.83 ms (-18.8 to 5.19) to 4.75 ms (0.410 to 9.09) [1]	No dose-dependent effect observed. All upper limits of the 90% CI were below the 20 ms threshold of concern [1].
Concentration-QTc (C- Δ QTcF)	All dose levels (5 to 45 mg) [1]	Predicted Δ QTcF [1]	Between 0.365 ms (-1.75 to 2.48) and 7.87 ms (0.921 to 14.8) [1]	No concentration-dependent effect. A large QT effect was ruled out, even at the highest dose of 45 mg [1].

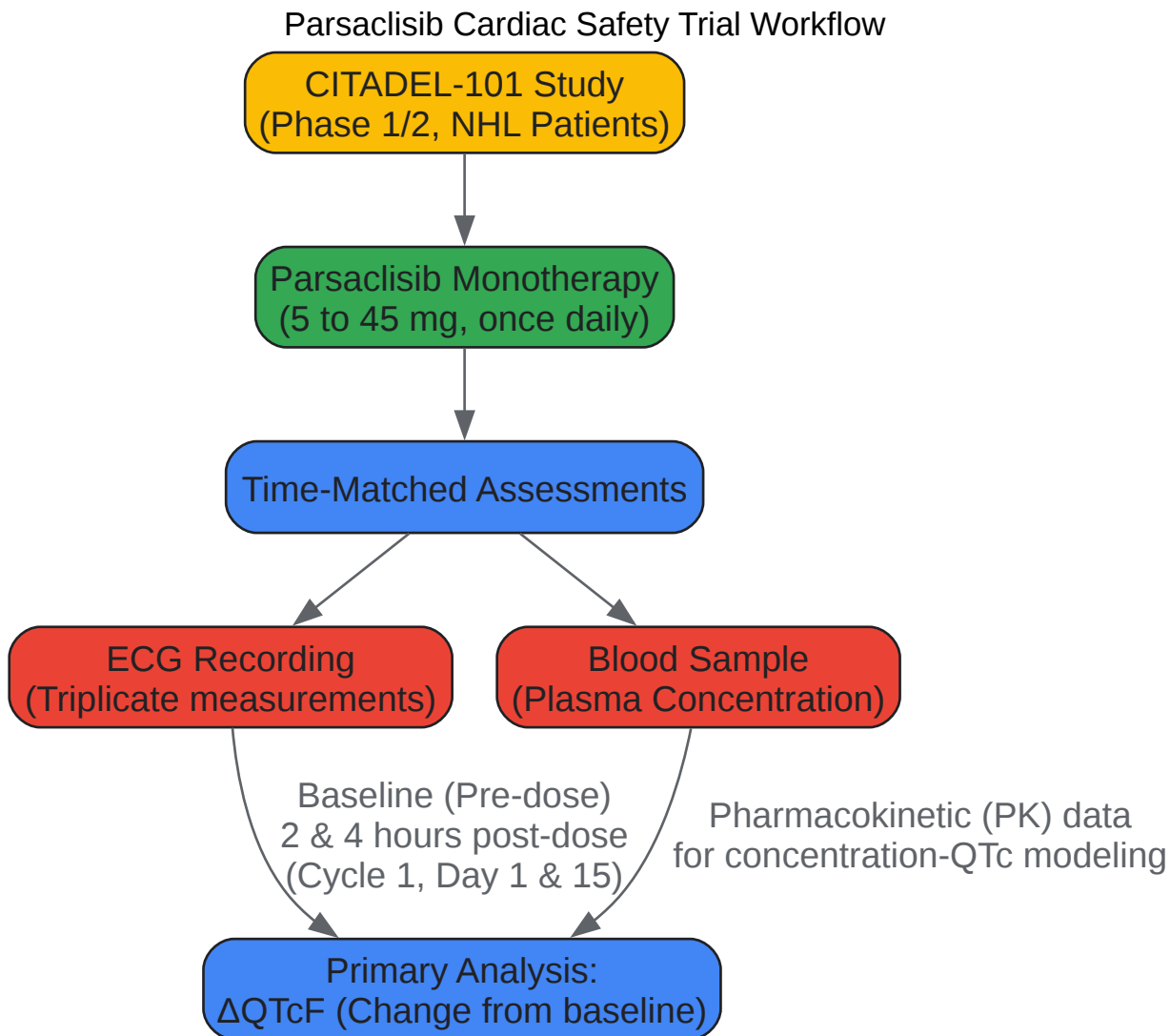
Analysis Type	Dose Groups	Key Metric	Result (LSM or Predicted Δ QTcF, 90% CI)	Interpretation
Categorical Outliers	All dose levels [1]	Incidence of QTcF, HR, PR, or QRS outliers [1]	No dose-dependent effect observed [1]	Further supports the absence of a clinically significant effect on cardiac repolarization or conduction [1].

Detailed Experimental Protocol

The cardiac safety analysis was conducted following International Council for Harmonisation (ICH) E14 guidelines [1].

- **Study Design:** The data was derived from **CITADEL-101 (NCT02018861)**, a phase 1/2, open-label, dose-escalation study in patients with relapsed or refractory B-cell non-Hodgkin lymphoma. The analysis included 69 patients receiving **parsaclisib** monotherapy [1].
- **ECG & PK Assessments:** Time-matched triplicate 12-lead ECG and pharmacokinetic (PK) blood samples were collected at pre-dose, 2 hours, and 4 hours post-dose on **Cycle 1 Day 1** and **Cycle 1 Day 15** [1]. The pre-dose measurement on Day 1 served as the baseline.
- **Primary Endpoint:** The primary endpoint was the change from baseline in the QT interval corrected for heart rate using Fridericia's method (Δ QTcF). Secondary endpoints included changes in HR, PR interval, and QRS interval [1].
- **Analytical Methods:** The analysis included three main components [1]:
 - **Central Tendency Analysis:** Evaluated the mean change (Δ QTcF) from baseline at each time point and within each dose group.
 - **Categorical Analysis:** Identified the number of patients with outlier values for QTcF, HR, PR, and QRS intervals.
 - **Concentration-QTcF (C- Δ QTcF) Analysis:** Established the relationship between observed **parsaclisib** plasma concentrations and the corresponding Δ QTcF.

The workflow below illustrates the experimental design.



[Click to download full resolution via product page](#)

Broader Clinical Context of Parsaclisib

Parsaclisib is a potent and highly selective phosphatidylinositol 3-kinase delta (**PI3Kδ**) inhibitor [1] [2].

Beyond the CITADEL-101 trial, its efficacy and safety have been investigated in other clinical settings:

- **Relapsed/Refractory Mantle Cell Lymphoma (CITADEL-205):** In BTK-inhibitor-naïve patients, **parsaclisib** demonstrated an **objective response rate (ORR)** of **66.3%** and a **complete response (CR)** rate of **15.2%** [3].
- **Myelofibrosis with Suboptimal Response to Ruxolitinib:** When added to a stable dose of ruxolitinib, **parsaclisib** reduced spleen volume and improved symptom scores. The **all-daily dosing**

regimen was more effective, with **59.5%** of patients achieving a $\geq 10\%$ decrease in spleen volume at 12 weeks [4] [5].

- **Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL)**: A phase 1/1b study combined **parsaclisib** with standard immunochemotherapy (R-CHOP). The combination was considered safe and resulted in an impressive **complete response rate of 90.5%** [6].

Safety Profile Insights

The overall safety profile of **parsaclisib** from these studies informs that the most common treatment-emergent adverse events are often gastrointestinal (e.g., diarrhea, nausea) and hematological (e.g., neutropenia, thrombocytopenia) [3] [6] [5]. The cardiac safety data from CITADEL-101 specifically rules out a clinically significant risk of QTc prolongation with monotherapy use [1].

How to Proceed with Comparative Analysis

The search results provide a robust dataset for **parsaclisib**'s cardiac safety but do not contain a direct, head-to-head concentration-QTc comparison with other PI3K δ inhibitors like idelalisib or duvelisib.

To build a comprehensive comparison guide, you could:

- **Contact Regulatory Authorities**: Check the official product labels for other PI3K δ inhibitors on the FDA or EMA websites, as thorough QT studies (TQT) are standard regulatory requirements.
- **Search Clinical Trial Registries**: Look for publications or conference abstracts related to other PI3K inhibitors using terms like "[Drug Name] concentration-QTc" or "[Drug Name] thorough QT study".
- **Leverage the Methodology**: The experimental protocol from the CITADEL-101 study provides an excellent template for a standardized comparison should data for other inhibitors become available [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Evaluation of the cardiac safety of pascalisib, a selective ... [pmc.ncbi.nlm.nih.gov]
2. Pascalisib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Paper: Phase 2 Study Evaluating the Efficacy and Safety of ... [ash.confex.com]
4. Phase 2 study of add-on pascalisib for patients with ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Pascalisib Added to Ruxolitinib Decreases Spleen ... [onclive.com]
6. Paper: A Phase 1/1b Study of Pascalisib Plus Standard ... [ash.confex.com]

To cite this document: Smolecule. [pascalisib concentration-QTc analysis clinical trial]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005713#pascalisib-concentration-qtc-analysis-clinical-trial>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com